molecular formula C25H24N2O4S B2962947 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid CAS No. 2137931-76-9

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2962947
CAS No.: 2137931-76-9
M. Wt: 448.54
InChI Key: JNAGCOMQNIKGSK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid derivative featuring:

  • A piperidine ring substituted with an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 1-position.
  • A thiazole ring (a five-membered ring containing sulfur and nitrogen) at the 2-position, further functionalized with a carboxylic acid group at the 5-position.
  • A methylene (-CH2-) linker bridging the piperidine and thiazole moieties.

The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The thiazole-carboxylic acid motif is pharmacologically relevant, often associated with bioactivity in antimicrobial and anticancer agents .

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c28-24(29)22-14-26-23(32-22)13-16-9-11-27(12-10-16)25(30)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21H,9-13,15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAGCOMQNIKGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137931-76-9
Record name 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₃₁H₃₆N₄O₅S
  • Molecular Weight : 572.65 g/mol
  • CAS Number : 2102411-73-2

Research indicates that compounds similar to this compound interact with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. These interactions can lead to the reversal of drug resistance in various cancer cell lines.

P-glycoprotein Interaction

Studies have shown that certain thiazole derivatives can stimulate ATPase activity in P-gp, which is crucial for understanding their role as potential substrates or inhibitors. The structure–activity relationship (SAR) has been explored to identify compounds that enhance or inhibit this activity effectively.

Biological Activity

The biological activities of this compound have been evaluated in various contexts:

Anticancer Activity

One significant aspect of the biological activity of this compound is its potential anticancer properties. Research indicates that it can reduce tumor volume and weight in vivo without apparent side effects. This suggests a promising therapeutic application in cancer treatment.

Case Studies and Research Findings

  • Reversal of Drug Resistance :
    • A study demonstrated that analogues of thiazole compounds could reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. The compounds showed selectivity towards P-gp over CYP3A4, indicating a targeted approach to overcoming multidrug resistance .
  • In Vivo Efficacy :
    • In animal models, the administration of these compounds resulted in significant reductions in tumor size, highlighting their potential for clinical applications .
  • ATPase Activity Assays :
    • The ATPase activity was measured for various concentrations (0.05 μM, 0.5 μM, and 2.5 μM) of synthesized compounds. Results indicated that most compounds stimulated ATPase activity, suggesting they may act as substrates for P-gp .

Data Tables

Compound NameCAS NumberMolecular WeightActivity Type
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid2102411-73-2572.65 g/molAnticancer, P-gp Modulator
Analogues (Various)VariousVariesDrug Resistance Reversal

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle Type Key Structural Differences Applications/Notes References
Target Compound: 2-[(1-Fmoc-piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid C25H24N2O4S 448.54 Thiazole Reference compound Peptide synthesis; potential antimicrobial studies
2-(1-Fmoc-piperidin-4-yl)acetic acid C23H25NO4 391.45 None (acetic acid) Acetic acid substituent instead of thiazole Building block for bioconjugation
1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid C24H23N3O4 417.46 Pyrazole Pyrazole ring replaces thiazole Kinase inhibitor scaffolds
3-(1-Fmoc-piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid C23H22N4O4 418.45 Triazole Triazole ring replaces thiazole Metal-organic framework (MOF) ligands
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid C23H23NO4 377.44 Pyrrolidine Smaller 5-membered ring (pyrrolidine) Conformational studies in peptides

Key Differences and Implications

Heterocycle Core: Thiazole (target compound): Contains sulfur, which enhances π-electron delocalization and metal-binding capacity compared to pyrazole or triazole analogs. This may improve interactions with biological targets like enzymes or receptors .

Acetic acid derivatives (e.g., Entry 2 in Table 1) lack heterocyclic rigidity, limiting their use in structured molecular recognition .

Physicochemical Properties :

  • The thiazole ring increases lipophilicity (logP ~2.5 estimated) compared to pyrazole (logP ~2.0) or triazole (logP ~1.8), influencing membrane permeability and bioavailability.
  • Solubility : Carboxylic acid groups ensure moderate aqueous solubility (~1–10 mg/mL in PBS), critical for in vitro assays .

Synthetic Accessibility :

  • Thiazole formation typically requires Hantzsch synthesis (reaction of α-halo carbonyl compounds with thioamides), while pyrazole/triazole analogs rely on cyclization with hydrazines or azides .
  • Fmoc protection is universally introduced via Fmoc-Cl in basic conditions (e.g., dioxane/NaHCO3) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group in the compound is critical for transient amine protection during SPPS. To optimize synthesis:
  • Use dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance solubility of the Fmoc-piperidine-thiazole intermediate .
  • Employ coupling reagents like HATU or DIC with Oxyma Pure to minimize racemization during thiazole-carboxylic acid activation .
  • Monitor deprotection efficiency using 20% piperidine in DMF, ensuring complete Fmoc removal without degrading the thiazole ring (confirmed via HPLC at 265 nm) .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group and thiazole ring oxidation .
  • Stability : Avoid exposure to strong acids/bases (e.g., TFA, ammonia) and oxidizing agents, which degrade the Fmoc group and thiazole moiety .
  • Decomposition Risks : Thermal decomposition above 150°C releases toxic fumes (CO, NOx); use TGA-DSC to assess thermal thresholds .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) and 230 nm (thiazole-carboxylic acid) to assess purity (>95%) .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (piperidine-CH2_2-thiazole protons at δ 3.2–3.5 ppm; thiazole C5-carboxylic acid at δ 12.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: C25_25H23_23N3_3O4_4S, exact mass 469.14) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. calculated yields during scale-up synthesis?

  • Methodological Answer :
  • Kinetic Analysis : Use in-situ FTIR to monitor reaction progress, identifying bottlenecks (e.g., slow Fmoc deprotection or thiazole coupling) .
  • Byproduct Identification : LC-MS/MS to detect hydrolyzed Fmoc intermediates or dimerized thiazole species .
  • Solvent Optimization : Switch to microwave-assisted synthesis (80°C, 20 min) to improve reaction efficiency and reduce side reactions .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with flexible ligand settings to model thiazole-carboxylic acid interactions with enzymes (e.g., kinases or proteases). Prioritize hydrogen bonding at the carboxylic acid group and π-π stacking with the Fmoc-protected piperidine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound bound to target proteins, focusing on solvent-accessible surface area (SASA) of the thiazole ring .

Q. How can researchers address conflicting toxicity data reported in safety assessments?

  • Methodological Answer :
  • In Vitro Assays : Perform MTT assays on HEK293 cells to quantify acute toxicity (IC50_{50}), noting discrepancies between oral (H302) and dermal (H315) hazard classifications .
  • Metabolite Profiling : Use HepG2 liver spheroids to identify toxic metabolites (e.g., fluorenone derivatives from Fmoc degradation) via UPLC-QTOF .
  • Cross-Validation : Compare SDS data from multiple vendors (e.g., Indagoo vs. Key Organics) to reconcile hazard classifications .

Q. What strategies are recommended for studying the compound’s role in modulating enzyme activity?

  • Methodological Answer :
  • Enzyme Kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Ki_i) against serine proteases, varying pH (5.0–8.0) to probe carboxylic acid ionization effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes, correlating with structural modifications (e.g., piperidine methylation) .

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